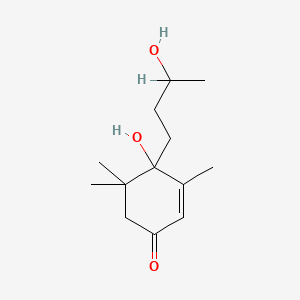

9-Epiblumenol B

Übersicht

Beschreibung

Synthesis Analysis

The total synthesis of compounds related to 9-Epiblumenol B, such as presilphiperfolan-1-ol, involves complex steps including catalytic asymmetric alkylation, ring contraction, and intramolecular Diels–Alder cycloaddition, which are crucial for forming the tricyclic core structure. This approach has led to the structural revision of related compounds and provided insights into their biosynthesis (Hong & Stoltz, 2012).

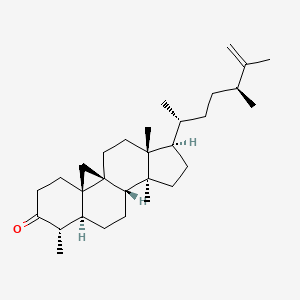

Molecular Structure Analysis

The molecular structure of 9-Epiblumenol B and related compounds is characterized by a stereochemically dense tricyclic core. This structure is achieved through sophisticated synthetic strategies that include asymmetric synthesis techniques, showcasing the importance of stereochemistry in the synthesis of complex natural products.

Chemical Reactions and Properties

9-Epiblumenol B undergoes various chemical reactions that are pivotal in its synthesis and modification. For example, the use of ring-closing metathesis reactions has been critical in the discovery of new classes of antitumor agents, illustrating the compound's versatile reactivity and potential in drug development (Rivkin et al., 2004).

Wissenschaftliche Forschungsanwendungen

Bioluminescent Imaging in Oncology Research

Bioluminescent imaging (BLI) is a significant tool in pre-clinical oncology research. It involves the imaging of tumor models in small animals using BLI, which allows visualization of tumor-associated properties dynamically in living models. The technique has advanced with the development of xenogeneic, orthotopic, and genetically engineered animal models expressing luciferase genes, highlighting its versatility and potential in future oncological research (O'Neill et al., 2010).

In Vivo Bioluminescent Imaging in Biological Research

In vivo bioluminescent imaging (BLI) is increasingly utilized for modern biological research. It involves noninvasive interrogation of living animals using light emitted from luciferase-expressing bioreporter cells. BLI has been applied in a wide range of studies, including gene function, drug discovery, cellular trafficking, protein-protein interactions, tumorigenesis, cancer treatment, and disease progression, offering a new visual understanding of biological processes within living organisms (Close et al., 2010).

Epigenetic Drug Development

Epigenetics plays a crucial role in cancer, and epigenetic alterations can be reversed, favoring the development of epigenetic drugs. Novel, selective, and reversible chemical probes, such as CM-272, have been designed to inhibit G9a and DNMTs methyltransferase activity. These compounds have shown promising therapeutic potential in hematological neoplasias, such as acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and diffuse large B-cell lymphoma (DLBCL), representing a promising therapeutic tool for unmet needs in hematological tumors (San José-Enériz et al., 2017).

Bioluminescence Monitoring of Intracranial Glioblastoma

Bioluminescence imaging offers a rapid and accurate means for longitudinal study of tumor cell growth and response to therapy in rodent models. This technology, applied in the field of small animal imaging, has been used to analyze clinically relevant issues involving DNA methylating agents like temozolomide in mouse models, providing insights into the efficacy of various therapeutic regimens and investigating secondary/salvage therapy efficacy following tumor regrowth from initial therapy (Dinca et al., 2007).

TLR9 Activation in Autoimmune Diseases

Toll-like receptor 9 (TLR9) activation plays a role in autoimmune diseases like systemic lupus erythematosus (SLE). Pharmacological inhibition of TLR9 activation has shown potential in blocking autoantibody production in human B cells from SLE patients, indicating the therapeutic potential of targeting the TLR/MyD88 pathway in acute SLE and in preventing relapses (Capolunghi et al., 2010).

Wirkmechanismus

The precise mechanism of action for 9-Epiblumenol B remains an area of investigation. Studies are ongoing to elucidate its biological targets, potential pathways, and interactions within living systems. Researchers are exploring its pharmacological effects and potential therapeutic applications .

Physical and Chemical Properties Analysis

- Solubility : It is soluble in various solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h7,10,14,16H,5-6,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOFGGNDZOPNFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(CCC(C)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Epiblumenol B | |

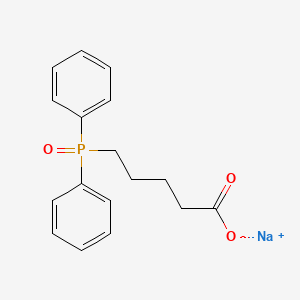

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.